molecular formula C26H31N5O5 B11176698 N-(1,3-benzodioxol-5-yl)-2-{1-[2-(4-benzylpiperazino)acetyl]-3-oxo-2-piperazinyl}acetamide

N-(1,3-benzodioxol-5-yl)-2-{1-[2-(4-benzylpiperazino)acetyl]-3-oxo-2-piperazinyl}acetamide

Cat. No.: B11176698
M. Wt: 493.6 g/mol
InChI Key: IZYRKRGBBYZPFT-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-{1-[2-(4-benzylpiperazino)acetyl]-3-oxo-2-piperazinyl}acetamide is a complex organic compound with a unique structure that includes a benzodioxole ring and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-{1-[2-(4-benzylpiperazino)acetyl]-3-oxo-2-piperazinyl}acetamide typically involves multiple steps, starting with the preparation of the benzodioxole ring and the piperazine derivative. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the production process .

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-2-{1-[2-(4-benzylpiperazino)acetyl]-3-oxo-2-piperazinyl}acetamide involves its interaction with specific molecular targets and pathways within biological systems. This compound may bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Properties

Molecular Formula

C26H31N5O5

Molecular Weight

493.6 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[1-[2-(4-benzylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl]acetamide

InChI

InChI=1S/C26H31N5O5/c32-24(28-20-6-7-22-23(14-20)36-18-35-22)15-21-26(34)27-8-9-31(21)25(33)17-30-12-10-29(11-13-30)16-19-4-2-1-3-5-19/h1-7,14,21H,8-13,15-18H2,(H,27,34)(H,28,32)

InChI Key

IZYRKRGBBYZPFT-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NC2=CC3=C(C=C2)OCO3)C(=O)CN4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

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